Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate
Overview
Description
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) and a sulfanyl group (-SCH3) attached to a benzene ring, which is further modified by a carboxylate ester group (-COOCH3). The presence of these functional groups makes the compound an interesting candidate for various chemical reactions and applications in organic synthesis .
Synthesis Analysis
The synthesis of compounds related to methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate often involves the use of protecting groups for the carboxyl function, as described in the synthesis of peptide chains using 4-nitrobenzenesulfonamido groups . Additionally, the synthesis of 4-sulfenyl isoxazoles through electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes indicates the versatility of sulfanyl groups in cyclization reactions . The use of iron sulfide for catalyzing redox/condensation reactions with nitrobenzenes also highlights a method for constructing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-methylsulfonyl-2-nitrobenzoate, has been determined through crystallography, revealing specific dihedral angles between the nitro group, benzene ring, and carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of the nitrobenzene sulfanyl compounds can be inferred from various studies. For instance, the electrophilic addition of 4'-nitrobenzenesulphenanilide to alkynes suggests that the sulfanyl group can participate in addition reactions . The benzylation and nitrosation of amino-substituted pyrimidinones, which include a methylsulfanyl group, demonstrate the potential for substitution reactions at the sulfanyl position .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions, which could affect its solubility and melting point . The spectroscopic properties of related compounds, such as those with trichloro-cyclohexylsulfanyl and decylsulfanyl groups, have been investigated to understand their behavior under various conditions .
Scientific Research Applications
Synthesis of Intermediates for Pharmaceutical Applications
One significant application of methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate in scientific research involves its role in synthesizing intermediates for pharmaceuticals. For instance, it has been utilized in developing synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid, a critical intermediate in manufacturing cardiotonic drugs such as Sulmazole and Isomazole. This synthesis demonstrates the compound's importance in creating valuable intermediates for medical applications, highlighting its potential in the pharmaceutical industry (D. Lomov, 2019).
Contribution to Cancer Research
Furthermore, derivatives of methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate have been investigated for their selective toxicity to hypoxic cancer cells, a crucial aspect of cancer research. Specifically, certain nitrobenzyloxycarbonyl derivatives have shown significant potential in killing hypoxic cells in solid tumors, with minimal damage to aerobic cells. This property is particularly relevant for targeting the hypoxic regions of tumors, which are often more resistant to traditional therapies. The research on these derivatives underscores the compound's role in developing new cancer treatments, offering a promising avenue for therapeutic intervention (K. Shyam et al., 1999).
properties
IUPAC Name |
methyl 4-methylsulfanyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKUEQFNLAOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611224 | |
Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate | |
CAS RN |
51919-71-2 | |
Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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